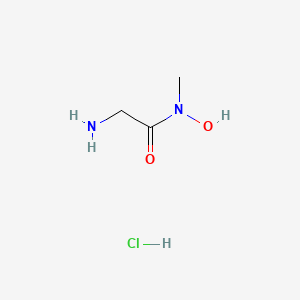

2-amino-N-hydroxy-N-methylacetamide hydrochloride

Description

Properties

IUPAC Name |

2-amino-N-hydroxy-N-methylacetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2.ClH/c1-5(7)3(6)2-4;/h7H,2,4H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHBWNKMNQKOAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CN)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3079-69-4 | |

| Record name | 2-amino-N-hydroxy-N-methylacetamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-hydroxy-N-methylacetamide hydrochloride typically involves the reaction of methylamine with glyoxylic acid, followed by the addition of hydroxylamine hydrochloride. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 2-amino-N-hydroxy-N-methylacetamide hydrochloride involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The product is then purified through crystallization and filtration processes .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-hydroxy-N-methylacetamide hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oximes.

Reduction: It can be reduced to form amines.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like ammonia and primary amines are commonly used.

Major Products Formed

The major products formed from these reactions include oximes, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of 2-amino-N-hydroxy-N-methylacetamide hydrochloride exhibit promising anticancer properties. For instance, compounds synthesized from this base structure have shown significant growth inhibition against various cancer cell lines, including OVCAR-8 and NCI-H40, with percent growth inhibitions exceeding 85% in some cases .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific enzymes or pathways critical for tumor growth. For example, certain derivatives have been studied for their ability to inhibit BCL6, a transcriptional repressor involved in lymphomagenesis. The optimization of these inhibitors has been achieved by modifying the amide moiety to enhance binding affinity and selectivity .

Enzyme Inhibition Studies

Cholinesterase Inhibitors

2-Amino-N-hydroxy-N-methylacetamide hydrochloride and its derivatives have been explored as potential inhibitors of cholinesterases, which are critical enzymes in the nervous system. These compounds are being investigated for their ability to selectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with implications for treating neurodegenerative diseases like Alzheimer's .

Synthesis and Characterization

The synthesis of 2-amino-N-hydroxy-N-methylacetamide hydrochloride typically involves multi-step organic reactions, often starting from readily available precursors. The following table summarizes some synthesis methods along with yields and conditions:

| Synthesis Method | Yield | Reaction Conditions |

|---|---|---|

| Reaction with N-chloro succinimide | 52% | DMF at 75°C for 1 hour |

| Hydrogenation reaction | 84% | Under hydrogen atmosphere at room temperature |

| Hydrochloric acid treatment | 66% | Ethyl acetate at ambient temperature |

These methods illustrate the versatility in synthesizing the compound, allowing for modifications that can tailor its biological activity.

Case Study 1: Anticancer Efficacy

In a study published in the ACS Omega journal, a series of new compounds derived from 2-amino-N-hydroxy-N-methylacetamide hydrochloride were tested against various cancer cell lines. The results showed that specific modifications to the molecular structure significantly enhanced their anticancer activity, particularly against ovarian cancer cells .

Case Study 2: Cholinesterase Inhibition

A comprehensive study evaluated the inhibitory effects of several derivatives of 2-amino-N-hydroxy-N-methylacetamide hydrochloride on AChE and BChE. The findings suggested that some derivatives exhibited selectivity for BChE, highlighting their potential as therapeutic agents in managing Alzheimer's disease .

Mechanism of Action

The mechanism of action of 2-amino-N-hydroxy-N-methylacetamide hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Molecular Comparisons

The table below highlights key differences between 2-amino-N-hydroxy-N-methylacetamide hydrochloride and structurally related acetamide derivatives:

Amino Group (-NH₂) :

- Present in all listed compounds, enabling hydrogen bonding and participation in condensation reactions.

N-Substituents :

- N-hydroxy and N-methyl (target compound) : Polar hydroxy group enhances solubility, while methyl reduces steric hindrance compared to bulkier substituents (e.g., cyclohexyl in ).

- N,N-dimethyl () : Symmetric substitution may stabilize amide bonds but reduce hydrogen-bonding capacity .

- N-aryl () : Aromatic rings (e.g., phenyl) enable π-π stacking in crystal structures, as seen in 2-chloro-N-phenylacetamide’s solid-state geometry .

Halogen Substituents :

Research Findings on Analogous Compounds

Pharmaceutical Intermediates :

- 2-Amino-N-ethyl-acetamide HCl is used in peptide modification and as a biomarker precursor due to its reactive amino group .

Solid-State Chemistry :

- 2-Chloro-N-phenylacetamide forms infinite chains via N–H⋯O hydrogen bonds, a feature critical for crystal engineering .

Biological Activity

2-amino-N-hydroxy-N-methylacetamide hydrochloride, also known as a derivative of N-methylacetamide, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula: C₄H₁₀ClN₃O₂

- Molecular Weight: 151.59 g/mol

- CAS Number: 3079-69-4

The biological activity of 2-amino-N-hydroxy-N-methylacetamide hydrochloride is primarily attributed to its ability to interact with various biological targets. These interactions may influence enzyme activity, receptor binding, and cellular signaling pathways.

- Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as cancer and inflammation.

- Receptor Interaction: Its structural characteristics allow it to bind to certain receptors, potentially modulating physiological responses.

Biological Activity

Recent studies have highlighted the following biological activities associated with 2-amino-N-hydroxy-N-methylacetamide hydrochloride:

- Antitumor Activity: Preliminary investigations suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, a study indicated an IC50 value of approximately 34 µg/mL against human cancer cells, demonstrating significant potency in inhibiting cell proliferation .

- Antiviral Properties: The compound has been observed to enhance the antiviral response by activating pathways that degrade viral RNA, thus inhibiting viral replication .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | IC50 = 34 µg/mL against cancer cells | |

| Antiviral | Enhances RNA degradation | |

| Enzyme Inhibition | Potential inhibition of key enzymes |

Case Study: Antitumor Activity

In a study investigating the antitumor properties of 2-amino-N-hydroxy-N-methylacetamide hydrochloride, researchers treated various cancer cell lines with the compound. The results indicated a dose-dependent reduction in cell viability, supporting its potential as a chemotherapeutic agent. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.

Case Study: Antiviral Mechanism

Another research effort focused on the antiviral effects of the compound. It was found that treatment with 2-amino-N-hydroxy-N-methylacetamide hydrochloride led to an increase in 2',5'-oligoadenylate levels, which are crucial for activating RNase L, an enzyme that degrades viral RNA. This activity suggests a promising avenue for developing antiviral therapies targeting RNA viruses .

Q & A

Basic: What are the standard synthetic routes for 2-amino-N-hydroxy-N-methylacetamide hydrochloride, and how can reaction conditions be optimized for yield?

Methodological Answer:

The synthesis typically involves condensation reactions between primary amines and chloroacetamide derivatives under controlled pH and temperature. For example, analogous compounds like N-(2-Aminoethyl)-2-chloroacetamide hydrochloride are synthesized via reaction of 2-chloroacetyl chloride with ethylenediamine in the presence of a base (e.g., triethylamine) . Optimization strategies include:

- Temperature Control : Maintaining 0–5°C during exothermic steps to minimize side reactions.

- Solvent Selection : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity.

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .

Basic: What characterization techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

Key analytical methods include:

- NMR Spectroscopy : H and C NMR to verify amine, hydroxy, and methyl group positions (e.g., δ 2.8–3.2 ppm for methylamino protons) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 210–220 nm) to assess purity and detect impurities .

- Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H] at m/z 167.1 for related compounds) .

Advanced: How do pH and temperature affect the stability of this compound in aqueous solutions?

Methodological Answer:

Stability studies should be conducted using accelerated degradation protocols:

- pH-Dependent Hydrolysis : At pH < 3 or > 9, the compound may undergo hydrolysis of the amide bond. Monitor via HPLC over 24–72 hours .

- Thermal Stability : Store lyophilized samples at –20°C; aqueous solutions degrade rapidly above 40°C. Use differential scanning calorimetry (DSC) to identify decomposition temperatures .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. activation)?

Methodological Answer:

Contradictions may arise from assay variability or impurity interference. Strategies include:

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to identify biphasic effects.

- Control Experiments : Use knockout cell lines or enzyme mutants to confirm target specificity.

- Analytical Validation : Ensure compound purity via LC-MS before biological testing .

Advanced: What strategies mitigate side reactions (e.g., oxidation or dimerization) during synthesis?

Methodological Answer:

- Protecting Groups : Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers to prevent oxidation during synthesis .

- Inert Atmosphere : Conduct reactions under nitrogen/argon to avoid oxidative byproducts.

- Additives : Use radical scavengers (e.g., BHT) or chelating agents (e.g., EDTA) to suppress metal-catalyzed dimerization .

Advanced: How to design experiments to study the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure binding kinetics (K, k/k) in real time .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for binding interactions.

- Molecular Docking : Use software like AutoDock Vina to predict binding modes and validate with mutagenesis studies .

Basic: What are the solubility profiles of this compound in common solvents, and how does this impact experimental design?

Methodological Answer:

The hydrochloride salt enhances water solubility (>50 mg/mL), while organic solvents like DMSO or ethanol are suitable for stock solutions. Critical considerations:

- Buffer Compatibility : Avoid phosphate buffers if precipitation occurs; use Tris-HCl (pH 7.4) instead.

- Solvent Stability : Pre-test solubility in assay buffers to avoid aggregation .

Advanced: How to address discrepancies in spectroscopic data (e.g., NMR shifts) across different studies?

Methodological Answer:

- Internal Standards : Use tetramethylsilane (TMS) or DSS for NMR calibration to ensure consistency.

- pH Adjustment : Minor shifts in H NMR (e.g., amine protons) may arise from protonation states; record spectra at controlled pH .

- Collaborative Validation : Cross-check data with independent labs using identical instrumentation settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.